(5-Cyclopropylisoxazol-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone
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Overview
Description
(5-Cyclopropylisoxazol-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone is a complex organic compound featuring a cyclopropylisoxazole moiety linked to a dimethylphenyl-substituted piperazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropylisoxazol-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone typically involves a multi-step process:
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Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction often employs copper (I) or ruthenium (II) catalysts to facilitate the cycloaddition .
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Cyclopropyl Substitution: : The cyclopropyl group is introduced through a cyclopropanation reaction, which can be achieved using diazo compounds in the presence of a transition metal catalyst such as rhodium or copper .
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Piperazine Derivative Formation: : The piperazine derivative is synthesized by reacting 2,5-dimethylphenylamine with piperazine under basic conditions, typically using sodium or potassium carbonate as the base .
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Coupling Reaction: : The final step involves coupling the cyclopropylisoxazole with the piperazine derivative. This can be achieved through a nucleophilic substitution reaction, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl and piperazine moieties. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can target the isoxazole ring or the carbonyl group. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
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Substitution: : The aromatic ring in the piperazine moiety can undergo electrophilic aromatic substitution reactions. Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (5-Cyclopropylisoxazol-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound is investigated for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Medicine
In medicine, the compound is studied for its potential therapeutic effects. It may act on specific receptors or enzymes involved in neurological pathways, offering potential benefits for conditions such as anxiety, depression, and schizophrenia.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (5-Cyclopropylisoxazol-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it could act as an agonist or antagonist at serotonin or dopamine receptors, influencing mood and behavior.
Comparison with Similar Compounds
Similar Compounds
- (5-Methylisoxazol-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone
- (5-Phenylisoxazol-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone
- (5-Cyclopropylisoxazol-3-yl)(4-(2,4-dimethylphenyl)piperazin-1-yl)methanone
Uniqueness
Compared to similar compounds, (5-Cyclopropylisoxazol-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity for biological targets, potentially leading to different pharmacological profiles and therapeutic effects.
Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-13-3-4-14(2)17(11-13)21-7-9-22(10-8-21)19(23)16-12-18(24-20-16)15-5-6-15/h3-4,11-12,15H,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKPEGCPSYQTFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=NOC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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